4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves the condensation reaction between 4-chloroaniline and 2-nitrobenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-[(E)-[(4-Chlorophenyl)amino]methyl]-2-nitrophenyl 4-methoxybenzoate.
Reduction: Formation of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-aminophenyl 4-methoxybenzoate.
Substitution: Formation of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate.
Scientific Research Applications
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use in drug design and development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as enhanced antimicrobial activity, due to the synergistic effects of the metal ion and the Schiff base ligand .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2-Chlorophenyl)imino]methyl]benzene-1,2-diamine
- (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol
- (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
Uniqueness
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClN2O5 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H15ClN2O5/c1-28-18-9-3-15(4-10-18)21(25)29-20-11-2-14(12-19(20)24(26)27)13-23-17-7-5-16(22)6-8-17/h2-13H,1H3 |
InChI Key |
OASAEPWIVQHEKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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